molecular formula C7H7ClN2 B1434796 Pyrimidine, 4-chloro-5-cyclopropyl- CAS No. 1304723-68-9

Pyrimidine, 4-chloro-5-cyclopropyl-

Cat. No. B1434796
CAS RN: 1304723-68-9
M. Wt: 154.6 g/mol
InChI Key: GLBZUWDRUAFBRY-UHFFFAOYSA-N
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Description

“Pyrimidine, 4-chloro-5-cyclopropyl-” is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . It is a part of many biologically significant compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been accomplished through various methods. For instance, the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . Another method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structure of these compounds extends from simpler alkyls, such as ethyl, to heterocyclic rings .


Chemical Reactions Analysis

Pyrimidine serves as a leaving group for a variety of nucleophilic substitutions . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in these reactions .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Safety And Hazards

Pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids and acute oral toxicity . It is advised to avoid contact with skin and eyes, and not to breathe mist, gas, or vapors .

Future Directions

There is considerable interest in the synthesis and evaluation of pyrimidine analogs due to their pronounced cytotoxic activity . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

4-chloro-5-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-6(5-1-2-5)3-9-4-10-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBZUWDRUAFBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 4-chloro-5-cyclopropyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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